molecular formula C19H37NO B14084110 Hexadecanamide, N-2-propenyl- CAS No. 102114-99-8

Hexadecanamide, N-2-propenyl-

Cat. No.: B14084110
CAS No.: 102114-99-8
M. Wt: 295.5 g/mol
InChI Key: BZMVRGBTQHGPIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanamide, N-2-propen-1-yl- can be synthesized through the reaction of hexadecanoic acid with 2-propen-1-amine under specific conditions. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Hexadecanamide, N-2-propen-1-yl- often involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-2-propen-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexadecanamide, N-2-propen-1-yl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

    Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes and receptors involved in lipid metabolism. It can modulate signaling pathways by acting as a ligand for certain receptors, influencing cellular processes like inflammation and pain perception .

Comparison with Similar Compounds

Similar Compounds

    Hexadecanamide: Similar structure but lacks the propenyl group.

    Octadecanamide: Contains a longer hydrocarbon chain.

    N-2-propen-1-yl-octadecanamide: Similar structure with a longer chain.

Uniqueness

Hexadecanamide, N-2-propen-1-yl- is unique due to its specific combination of a long hydrocarbon chain and a propenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

102114-99-8

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

N-prop-2-enylhexadecanamide

InChI

InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18-4-2/h4H,2-3,5-18H2,1H3,(H,20,21)

InChI Key

BZMVRGBTQHGPIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC=C

Origin of Product

United States

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